molecular formula C23H31N5O6Si B12900152 N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine CAS No. 72409-25-7

N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine

Cat. No.: B12900152
CAS No.: 72409-25-7
M. Wt: 501.6 g/mol
InChI Key: FNOXJKMBKFVNFH-VGKBRBPRSA-N
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Description

Chemical Identity and Structural Features of N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-{9-[(2R,3R,4S,5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3,4-dihydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}benzamide . This name reflects the compound’s intricate structure through systematic conventions:

  • N-Benzoyl : Indicates a benzamide group (-CONHC₆H₅) attached to the purine base’s nitrogen atom.
  • 5'-O-[tert-butyl(dimethyl)silyl] : Denotes the TBDMS ether protecting the 5'-hydroxyl group of the ribose sugar.
  • Guanosine : The parent nucleoside, comprising a guanine base linked to ribose via a β-N⁹-glycosidic bond.

The numbering of the ribose ring follows IUPAC guidelines, with primes (') designating sugar positions and non-prime numbers indicating base positions. The stereochemical descriptors (2R,3R,4S,5R) specify the absolute configuration of the ribose’s chiral centers, ensuring precise spatial representation.

Molecular Composition and Formula Analysis

The molecular formula of this compound is C₂₃H₃₁N₅O₆Si , with a molecular weight of 501.6 g/mol . Key compositional features include:

Component Contribution to Formula Role in Structure
Guanosine backbone C₁₀H₁₃N₅O₅ Forms the nucleoside core
Benzoyl group C₇H₅O Protects the N² position of guanine
TBDMS group C₆H₁₅OSi Shields the 5'-hydroxyl of ribose

The TBDMS group [(CH₃)₃C-Si(CH₃)₂-O-] contributes steric bulk, while the benzoyl group introduces aromaticity and electronic effects. These modifications alter solubility and reactivity, making the compound suitable for automated oligonucleotide synthesis.

Stereochemical Configuration and Conformational Analysis

The ribose sugar adopts a β-D-ribofuranose configuration, with the following stereochemistry:

  • C1' : Anomeric carbon linked to guanine (β-configuration, R-designation).
  • C2' and C3' : Both exhibit R-configurations, maintaining the ribose’s natural D-enantiomer form.
  • C4' : S-configuration, common in nucleic acids.
  • C5' : R-configuration, bearing the TBDMS-protected hydroxyl.

The TBDMS group at the 5'-position induces a C3'-endo sugar pucker (North conformation), stabilizing the ribose ring and favoring RNA-like helical structures. This conformation contrasts with the C2'-endo pucker typical of DNA, highlighting the compound’s utility in RNA synthesis.

Critical Functional Groups: Benzoyl and TBDMS Protections

Benzoyl Group
  • Role : Protects the exocyclic amine (N²) of guanine during phosphoramidite-based synthesis, preventing undesired side reactions.
  • Reactivity : Stable under acidic and basic conditions but removable via concentrated ammonium hydroxide at elevated temperatures.
TBDMS Group
  • Role : Shields the 5'-hydroxyl, allowing selective activation of the 3'-hydroxyl for phosphoramidite coupling.
  • Stability : Resists nucleophilic attack and oxidation, yet cleavable using fluoride ions (e.g., tetrabutylammonium fluoride).

The synergy between these groups enables precise sequential coupling in oligonucleotide chains, ensuring high-yield synthesis of complex nucleic acids.

Properties

CAS No.

72409-25-7

Molecular Formula

C23H31N5O6Si

Molecular Weight

501.6 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)33-11-14-16(29)17(30)21(34-14)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1

InChI Key

FNOXJKMBKFVNFH-VGKBRBPRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Coupling Reaction: The protected purine base is then coupled with benzoyl chloride to form the benzamide linkage.

    Deprotection: The tert-butyldimethylsilyl groups are removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the purine base can be reduced to form alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving strong nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides or purine derivatives.

Scientific Research Applications

Synthesis of Oligonucleotides

One of the primary applications of N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine is in the synthesis of oligonucleotides. The presence of protective groups, such as the tert-butyldimethylsilyl group, allows for selective reactions during the synthesis process, minimizing side reactions and enhancing yield. This compound is particularly useful in the phosphoramidite approach to oligonucleotide synthesis, where it serves as a protected form of guanosine.

Case Study: Enhanced Yield in Oligonucleotide Synthesis

Research has demonstrated that using this compound in the synthesis of G-rich oligodeoxynucleotides significantly reduces side product formation. This improvement is attributed to the stability provided by the protective groups during the reaction with acrylonitrile, which is commonly used in oligonucleotide modifications .

Pharmaceutical Intermediate

This compound is also recognized as a pharmaceutical intermediate. Its derivatives are utilized in developing antiviral and anticancer agents. The benzoyl group enhances the solubility and bioavailability of nucleoside analogs, making them more effective as therapeutic agents.

Case Study: Antiviral Drug Development

In a study focusing on antiviral compounds, derivatives of this compound were evaluated for their efficacy against viral infections. The modifications allowed for increased cellular uptake and improved therapeutic indices compared to unmodified nucleosides .

Molecular Biology Research

The compound is extensively used in molecular biology for constructing probes and primers for various applications, including PCR (Polymerase Chain Reaction) and sequencing. The stability conferred by the silyl group allows for prolonged storage and handling without degradation.

Case Study: PCR Amplification

In experiments aimed at optimizing PCR conditions, researchers found that primers synthesized using this compound exhibited higher specificity and efficiency in amplifying target sequences compared to those synthesized from standard nucleosides .

Structural Studies

This compound can be utilized in structural studies of nucleic acids due to its ability to incorporate into RNA and DNA strands without disrupting their secondary structures. This property is beneficial for studying interactions between nucleic acids and proteins or small molecules.

Case Study: Nucleic Acid-Protein Interactions

Studies have employed this modified guanosine to investigate binding affinities between RNA structures and RNA-binding proteins. The incorporation of this compound allowed researchers to elucidate critical aspects of RNA-protein interactions, which are fundamental to understanding gene regulation mechanisms .

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to its potential antiviral or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Stability and Deprotection Strategies

The TBDMS group distinguishes N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine from analogs with alternative protecting groups. Key comparisons include:

5'-O-DMT (Bis(4-methoxyphenyl)phenylmethyl) Analogs
  • Example: N-Benzoyl-2'-deoxy-5'-O-dmt-D-guanosine (C₃₈H₃₅N₅O₇) and N-Acetyl-5'-dmt-guanosine (C₃₃H₃₃N₅O₈) .
  • Comparison :

    Property TBDMS (Target Compound) DMT (Analogs)
    Deprotection Fluoride ions (e.g., TBAF) Mild acid (e.g., 3% dichloroacetic acid)
    Stability in Acid High Low (labile under acidic conditions)
    Steric Bulk Moderate High (bulky trityl group)
    Solubility High in organic solvents Moderate (polarity limits solubility)

The TBDMS group’s resistance to acid allows sequential deprotection in multi-step syntheses, whereas DMT groups are typically removed first in oligonucleotide workflows.

Di-tert-butylsilylene-Protected Carbohydrates
  • Example : A carbohydrate derivative with 4,6-O-di-tert-butylsilylene protection ().
  • Comparison: Di-tert-butylsilylene forms a bridged silyl group, offering enhanced stability but requiring harsher deprotection conditions (e.g., prolonged fluoride treatment). The monofunctional TBDMS group in the target compound allows milder, more selective cleavage .

Acyl Group Reactivity: N-Benzoyl vs. N-Acetyl

The choice of acyl group impacts deprotection efficiency and compatibility with synthesis protocols:

Acyl Group N-Benzoyl (Target Compound) N-Acetyl (Analog)
Deprotection Requires strong bases (e.g., NH₃/MeOH, 55°C, 12h) Mild bases (e.g., NH₃/MeOH, 4h)
Stability High (resists nucleophiles) Moderate (prone to hydrolysis)
Application Preferred for long syntheses Used in shorter sequences

The N-benzoyl group’s robustness minimizes side reactions in complex syntheses but necessitates longer deprotection times compared to N-acetyl .

Key Research Findings

TBDMS vs. DMT : TBDMS offers superior acid stability, enabling its use in syntheses requiring multiple acid-labile steps. However, DMT remains prevalent in automated oligonucleotide synthesis due to its rapid deprotection .

Acyl Group Impact : N-Benzoyl’s stability is advantageous for long syntheses but complicates final deprotection, whereas N-acetyl simplifies purification at the cost of reduced protection .

Silyl Group Versatility: Bridged silyl groups (e.g., di-tert-butylsilylene) are less practical for nucleoside protection due to harsh derequirements, favoring monofunctional TBDMS .

Biological Activity

N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound features a complex structure characterized by a purine base linked to a benzamide group, with a tert-butyldimethylsilyl (TBS) group providing protection to the hydroxymethyl moiety. The unique arrangement of functional groups contributes to its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₁N₅O₈Si
  • Molecular Weight : 469.56 g/mol
  • CAS Number : 72409-25-7

The intricate structure includes:

  • A benzamide moiety that may enhance binding interactions with biological targets.
  • A TBS-protected hydroxymethyl group that stabilizes the compound during synthesis and potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity or interfere with nucleic acid synthesis, which is crucial for its antiviral and anticancer properties.

Antiviral Activity

Research indicates that derivatives of guanosine, including this compound, exhibit antiviral properties. For instance, modifications at the 5' position can enhance the affinity for viral polymerases, potentially inhibiting viral replication.

Anticancer Potential

This compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve:

  • Inhibition of DNA/RNA synthesis : By mimicking natural nucleosides, it can interfere with the replication processes of cancer cells.
  • Induction of apoptosis : Some studies suggest that modified nucleosides can trigger programmed cell death in malignant cells.

Case Studies

  • Antiviral Efficacy :
    • In vitro studies demonstrated that similar compounds exhibit significant inhibition against various viruses, including HIV and hepatitis C virus (HCV). The modification at the 5' position enhances binding affinity to viral polymerases, thus blocking replication pathways.
  • Anticancer Studies :
    • A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Pharmacokinetics

Pharmacokinetic evaluations are crucial for understanding the bioavailability and metabolic stability of this compound. Preliminary findings suggest:

  • Absorption : The TBS group may enhance solubility and absorption in biological systems.
  • Metabolism : The compound undergoes metabolic transformations that could affect its efficacy and safety profile.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Antiviral ActivitySignificant inhibition of viral replication in vitro
Anticancer PotentialDose-dependent reduction in cancer cell viability
Mechanism of ActionModulation of enzyme activity; interference with nucleic acid synthesis

Q & A

Q. Purification :

  • Column Chromatography : Silica gel columns with gradients of ethyl acetate/hexane or dichloromethane/methanol are used.
  • HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water buffers ensures high purity (>95%).

Q. Key Data :

StepReagent/ConditionsYield (%)Purity (HPLC)
N-BenzoylationBzCl, pyridine, 0°C → RT85–90≥90%
5'-O-TBDMSTBDMSCl, imidazole, DMF, 50°C75–80≥85%

Advanced: How does the TBDMS group influence stability and regioselectivity during RNA oligonucleotide synthesis?

Answer:
The TBDMS group at the 5'-OH:

  • Stability : Resists hydrolysis under acidic conditions (e.g., during dimethoxytrityl [DMT] removal) but is labile to fluoride-based deprotection (e.g., TBAF or HF-pyridine) .
  • Regioselectivity : Directs phosphoramidite coupling to the 3'-OH by sterically blocking the 5'-OH. This is critical for RNA synthesis, where 2'-OH protection (e.g., with TBDMS or TOM) is also required .

Critical Note : Contradictory reports exist on TBDMS stability in prolonged storage. Trace moisture or acidic impurities can lead to premature deprotection, requiring rigorous anhydrous handling .

Basic: What roles do the benzoyl and TBDMS groups play in oligonucleotide synthesis?

Answer:

  • N-Benzoyl : Protects the exocyclic amine of guanosine from side reactions during phosphoramidite activation and coupling. Prevents alkylation or acylation at this site .
  • 5'-O-TBDMS : Ensures 5'-OH is inert during chain elongation, allowing selective activation of the 3'-OH for phosphoramidite coupling. Compatible with standard DMT-based solid-phase synthesis cycles .

Methodological Insight : In RNA synthesis, 2'-OH protection (e.g., with TBDMS) is added in a separate step, requiring orthogonal deprotection strategies .

Advanced: Are there incompatibilities between TBDMS and other protecting groups in mixed nucleoside syntheses?

Answer:
Yes. Key considerations include:

  • Acid Sensitivity : TBDMS is stable to trifluoroacetic acid (TFA) but may cleave under strongly acidic conditions (e.g., concentrated HCl). This conflicts with acid-labile groups like DMT.
  • Fluoride Sensitivity : TBDMS is cleaved by TBAF or HF, which may also affect silyl-protected 2'-OH groups in RNA synthesis. Sequential deprotection (e.g., TBAF for TBDMS, then NH4OH for benzoyl) is required .

Example Conflict : Combining TBDMS with base-labile groups (e.g., phenoxyacetyl) risks premature deprotection during ammonia treatment.

Advanced: What are effective methods for removing the TBDMS group without damaging the nucleobase?

Answer:

  • TBAF in THF : 1.0 M tetrabutylammonium fluoride in THF (2–4 equiv., 24–48 h, RT) selectively cleaves TBDMS with minimal side reactions .
  • HF-Pyridine : Faster (1–2 h) but requires specialized equipment due to HF toxicity.
  • Alternative : Use of milder fluoride sources like triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2 h .

Q. Data Comparison :

MethodTime (h)Yield (%)Purity (%)
TBAF/THF249095
TEA·3HF28590

Basic: How is the compound characterized for identity and purity in academic research?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm silyl and benzoyl group integration. For example, TBDMS protons appear as a singlet at ~0.1–0.3 ppm, while benzoyl aromatic protons resonate at 7.4–8.0 ppm .
  • Mass Spectrometry : HRMS (ESI-TOF) verifies molecular weight (e.g., [M+H]+^+ calculated for C23_{23}H33_{33}N5_5O5_5Si: 512.2234) .
  • HPLC : Purity >98% confirmed using a C18 column with UV detection at 260 nm.

Basic: What storage conditions are recommended to prevent degradation?

Answer:

  • Temperature : Store at –20°C in sealed, argon-flushed vials to prevent moisture ingress.
  • Solubility : Dissolve in anhydrous acetonitrile or DMF for long-term stability. Avoid aqueous buffers or alcohols .

Caution : Exposure to humidity or acidic vapors (e.g., in labs using TFA) accelerates TBDMS cleavage.

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